molecular formula C15H12ClN3O3S B2804683 6-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)pyridine-3-sulfonamide CAS No. 1427912-86-4

6-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)pyridine-3-sulfonamide

Cat. No. B2804683
CAS RN: 1427912-86-4
M. Wt: 349.79
InChI Key: ZSTIROZQOCEOLH-UHFFFAOYSA-N
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Description

6-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)pyridine-3-sulfonamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. It has been reported to reduce inflammation and oxidative stress, inhibit tumor growth, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)pyridine-3-sulfonamide in lab experiments include its potential therapeutic applications, its ability to inhibit the activity of certain enzymes and proteins, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 6-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)pyridine-3-sulfonamide. These include:
1. Studying the potential use of this compound in the treatment of other diseases, such as autoimmune diseases and viral infections.
2. Investigating the mechanism of action of this compound to better understand its therapeutic potential.
3. Developing new synthesis methods for this compound to improve its yield and purity.
4. Conducting further studies to evaluate the safety and toxicity of this compound.
5. Developing new analogs of this compound with improved therapeutic properties.
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound.

Synthesis Methods

The synthesis of 6-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)pyridine-3-sulfonamide has been reported in various research articles. One of the methods involves the reaction of 6-chloronicotinic acid with 2-amino-5-cyclopropylbenzoxazole in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with sulfonamide to obtain the final product.

Scientific Research Applications

6-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)pyridine-3-sulfonamide has been studied for its potential therapeutic applications in various diseases. It has been reported to have anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

6-chloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c16-14-6-4-11(8-17-14)23(20,21)19-10-3-5-13-12(7-10)18-15(22-13)9-1-2-9/h3-9,19H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTIROZQOCEOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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